7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Description
The compound 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (CAS: 945319-22-2) is a complex heterocyclic molecule with a fused pyrazolo-pyrido-triazinone core. Its molecular formula is C₂₂H₁₇N₅O, and it has a molecular weight of 367.4 g/mol . Structural features include:
- A benzyl group at position 5.
- Methyl and phenyl substituents at positions 2 and 3, respectively.
- A pyrido[4,3-e]triazinone moiety fused with a pyrazole ring.
Properties
IUPAC Name |
11-benzyl-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-15-19(17-10-6-3-7-11-17)21-24-23-20-18(27(21)25-15)12-13-26(22(20)28)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBBLPQCQZSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)CC4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazole ring, followed by the construction of the pyridine and triazine rings. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as refluxing in ethanol or other suitable solvents .
Industrial Production Methods: While specific industrial production methods for this compound are
Biological Activity
7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound belonging to the pyrazolo[5,1-c]triazine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including the presence of a benzyl group, may enhance its lipophilicity and biological interactions.
Chemical Structure and Properties
The molecular formula of 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is CHNO with a molecular weight of approximately 277.28 g/mol. The structure includes fused pyrazole and pyridine rings along with a triazine moiety, contributing to its chemical properties and potential biological functions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 277.28 g/mol |
| Structure | Chemical Structure |
Biological Activities
Research indicates that compounds within the pyrazolo[5,1-c]triazine class exhibit a variety of biological activities:
- Anticancer Activity : Studies have demonstrated that 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Its structural characteristics may enhance its interaction with microbial targets .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways leading to therapeutic effects .
Case Studies
Several studies have investigated the biological activity of 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one:
- Study on Anticancer Activity : A recent investigation reported that this compound significantly inhibited the proliferation of lung cancer cells (H460) with an IC value of approximately 6.06 μM. The study highlighted the compound's ability to induce apoptosis via ROS generation and activation of apoptotic markers .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of pyrazolo-triazine compounds were synthesized and tested against various strains of bacteria and fungi. Results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds emphasizes the unique biological activities associated with 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one | Benzyl group | Anticancer activity |
| 5-amino-pyrazolo[4,3-d]pyrimidine | Amino group at position 5 | Antimicrobial properties |
| 3-(3-chlorophenyl)-pyrazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Anti-inflammatory effects |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[5,1-c]triazine class exhibit significant anticancer properties. A study demonstrated that 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one effectively inhibits cell proliferation in various cancer cell lines.
| Study | Findings |
|---|---|
| The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines. | |
| Mechanistic studies revealed induction of apoptosis via the mitochondrial pathway. |
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
| Study | Findings |
|---|---|
| Demonstrated reduction in TNF-alpha and IL-6 levels in vitro. | |
| In vivo studies indicated decreased paw edema in animal models of inflammation. |
Antimicrobial Activity
The compound has also been explored for its antimicrobial potential. It exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Synthesis and Biological Evaluation
A detailed synthesis of 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one was conducted using multi-step synthetic routes involving condensation reactions and cyclization processes. The synthesized compound was evaluated for its biological activities, confirming its potential as an anticancer agent.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study was performed to understand how modifications to the benzyl group affect biological activity. Variations in substituents led to differing levels of potency against cancer cell lines, indicating that structural changes can significantly impact efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-c][1,2,4]Triazinones
A prominent class of analogs includes 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones (e.g., compounds 6a–h), synthesized via reactions of 2-hydrazinylimidazolones with hydrazonoyl halides . Key differences include:
- Core Structure: Imidazo-triazinone vs. pyrazolo-pyrido-triazinone.
- Substituents : Diphenyl groups at position 7 vs. benzyl and phenyl groups.
- Biological Activity : Compounds 6a–h exhibit broad-spectrum antimicrobial and antifungal activity .
Table 1: Comparison of Imidazo-Triazinone Derivatives
Pyrazolo[3,4-e][1,2,4]Triazines
Compounds like 3-hydroxy-7-oxo-5,6-dihydropyrazolo[3,4-e][1,2,4]triazine () share the triazine-pyrazole core but lack the pyridine fusion.
Chromeno-Pyrazolo-Triazinones
Derivatives such as 6H-chromeno[4,3-e]pyrazolo[5,1-c][1,2,4]triazin-6-one () feature additional fused chromene rings. These are synthesized from pyrazole diazonium salts and hydroxycoumarins, highlighting divergent synthetic pathways compared to the target compound .
Structural and Functional Analysis
Impact of Substituents
- Benzyl vs. The benzyl group in the target compound may offer similar advantages but with reduced molecular weight.
- Methyl and Phenyl Substituents : The methyl group at position 2 and phenyl at position 3 in the target compound could modulate electronic effects, influencing reactivity or metabolic stability.
Q & A
Q. What are the common synthetic routes for 7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one?
The synthesis typically involves multi-step pathways, including cyclization and functional group modifications. Key steps include:
- Condensation reactions using ethanol or dimethylformamide (DMF) as solvents under reflux conditions to facilitate heterocyclic ring formation.
- Nitroso or alkylation steps to introduce substituents like benzyl groups at specific positions.
- Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation and purity .
- Final purification via recrystallization or column chromatography.
Q. How is the molecular structure of this compound elucidated?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, confirming substituent positions.
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related pyrazolo-triazine derivatives exhibit:
- Cytotoxic activity against cancer cell lines (e.g., HCT-8 colorectal adenocarcinoma) with IC₅₀ values ranging from 5–50 µM.
- Enzyme inhibition (e.g., kinases) due to interactions with ATP-binding pockets.
- Selective hypoxia-targeting effects in analogs, where cytotoxicity increases under low-oxygen conditions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Optimization strategies include:
- Solvent selection : Replacing ethanol with DMF or THF to enhance solubility of intermediates.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
- Temperature control : Lowering reaction temperatures for nitroso group stability or increasing them for faster ring closure.
- Stepwise purification : Isolating intermediates via flash chromatography before final cyclization to minimize side reactions .
Q. How can contradictions in biological activity data between studies be resolved?
Address discrepancies by:
- Validating compound purity using HPLC (>95% purity threshold) to rule out impurities affecting bioactivity.
- Replicating assays under standardized conditions (e.g., O₂ levels for hypoxia studies).
- Profiling off-target effects via kinase screening panels or proteomic analysis to identify unintended interactions .
Q. What structure-activity relationships (SARs) are critical for enhancing this compound’s bioactivity?
Key SAR insights from analogs include:
- Benzyl group at position 7 : Enhances lipophilicity and blood-brain barrier penetration.
- Methyl group at position 2 : Reduces metabolic degradation compared to bulkier substituents.
- Phenyl group at position 3 : Stabilizes π-π stacking with aromatic residues in enzyme binding pockets.
Modifications to these groups can alter potency by >10-fold in cytotoxicity assays .
Q. How does selective cytotoxicity in hypoxic vs. normoxic conditions occur in related compounds?
Mechanisms observed in analogs:
- Hypoxia-selective toxicity : Metabolized to reactive intermediates (e.g., free radicals) under low O₂, damaging DNA in solid tumors.
- Normoxic activity : Often linked to ATP-competitive kinase inhibition.
For example, compound 15 (from ) showed 3× higher cytotoxicity in hypoxia (IC₅₀ = 8.2 µM) vs. normoxia (IC₅₀ = 25.1 µM) in HCT-8 cells .
Q. What computational methods are used to predict binding modes of this compound?
- Molecular docking (AutoDock Vina, Glide) to simulate interactions with targets like EGFR or VEGFR2.
- MD simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories.
- QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
